![molecular formula C29H19I B12945396 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is a complex organic compound characterized by the presence of an iodine atom at the 9th position of the benzo[c]fluorene structure, which is further substituted with two phenyl groups at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the iodination of 7,7-diphenyl-7H-benzo[c]fluorene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine and a Lewis acid like aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex polycyclic aromatic compounds.
Wissenschaftliche Forschungsanwendungen
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its aromatic structure may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
- 9-Chloro-7,7-diphenyl-7H-benzo[c]fluorene
- 9-Fluoro-7,7-diphenyl-7H-benzo[c]fluorene
Uniqueness
Compared to its halogenated analogs, 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it particularly useful in coupling reactions and as a precursor for further functionalization.
Eigenschaften
Molekularformel |
C29H19I |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
9-iodo-7,7-diphenylbenzo[c]fluorene |
InChI |
InChI=1S/C29H19I/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H |
InChI-Schlüssel |
CNIWXVDXWYTFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)I)C5=CC=CC=C5C=C3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
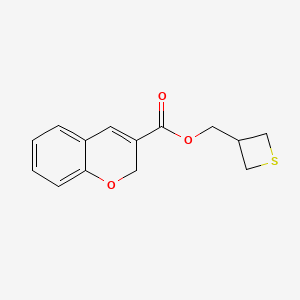
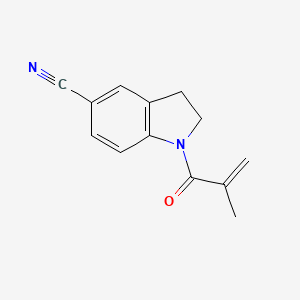
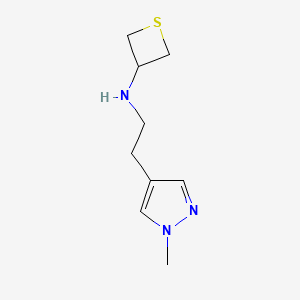
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
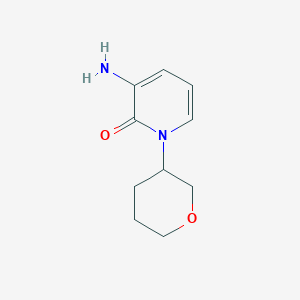
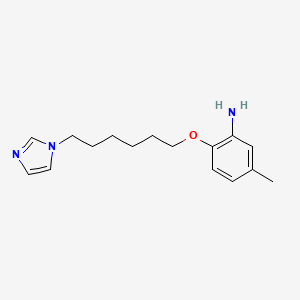
![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
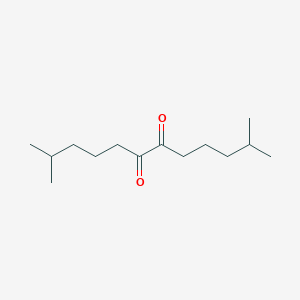

![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
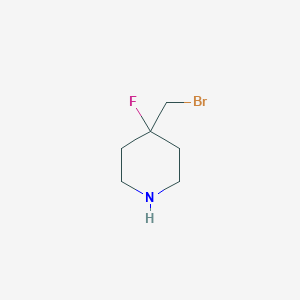
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
